molecular formula C17H20ClNO B6024045 4-{3-[(2-chlorobenzyl)amino]butyl}phenol

4-{3-[(2-chlorobenzyl)amino]butyl}phenol

Cat. No.: B6024045
M. Wt: 289.8 g/mol
InChI Key: KGPFZQCPKMYXBM-UHFFFAOYSA-N
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Description

4-{3-[(2-Chlorobenzyl)amino]butyl}phenol is a phenolic compound featuring a butyl chain substituted with a 2-chlorobenzylamino group at the third carbon and a hydroxyl group at the para position of the benzene ring.

Properties

IUPAC Name

4-[3-[(2-chlorophenyl)methylamino]butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13(6-7-14-8-10-16(20)11-9-14)19-12-15-4-2-3-5-17(15)18/h2-5,8-11,13,19-20H,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPFZQCPKMYXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Features

The following table highlights key structural and functional differences between 4-{3-[(2-chlorobenzyl)amino]butyl}phenol and related compounds:

Compound Name Structural Features Key Differences from Target Compound Potential Implications References
4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid 2-Chlorobenzylamino group, α,β-unsaturated carboxylic acid chain Presence of a conjugated acid group instead of phenol Higher acidity, increased hydrogen-bonding capacity
4-Nonylphenol Phenol with a long nonyl chain Linear alkyl chain vs. amino-butyl group Enhanced lipophilicity, altered membrane permeability
4-[3-(2-Hydroxy-2-(4-hydroxyphenyl)ethyl)aminobutyl]phenol hydrochloride Aminobutylphenol with additional hydroxyl groups and hydrochloride salt Increased polarity due to hydroxyl groups and ionic salt Improved solubility, potential for ionic interactions
4-(Methoxymethyl)phenol Phenol with methoxymethyl substituent Ether linkage vs. amino-butyl-chlorobenzyl Altered metabolic stability, reduced basicity

Physicochemical Properties

  • Lipophilicity: The 2-chlorobenzyl and butyl groups in the target compound likely enhance lipophilicity compared to 4-nonylphenol (linear alkyl chain) but reduce it relative to the hydrochloride salt in due to ionic character .
  • Acidity/Basicity: The phenol group (pKa ~10) confers mild acidity, while the secondary amine in the butyl chain introduces weak basicity (pKa ~9–10). This contrasts with the strongly acidic butenoic acid derivative (pKa ~4–5) .

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